(2R,3R,5R)-5-(4-Amino-7H-pyrrolo[2,3-D]pyrimidin-7-YL)-4,4-difluoro-2-(hydroxymethyl)tetrahydrofuran-3-OL
Description
This compound (CAS: 156058-35-4) is a nucleoside analog with a pyrrolo[2,3-d]pyrimidine base linked to a tetrahydrofuran sugar moiety. Key structural features include:
- 4,4-Difluoro substitution on the tetrahydrofuran ring, enhancing metabolic stability and lipophilicity .
- Hydroxymethyl group at the 2-position and a 3-ol group, contributing to hydrogen-bonding interactions.
- Molecular formula C₁₁H₁₂F₂N₄O₃, molecular weight 286.23 g/mol, and solubility optimized for research applications .
It is used in biochemical research, particularly in studies targeting nucleotide-binding proteins or enzymes, though specific therapeutic applications remain exploratory .
Properties
IUPAC Name |
(2R,3R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-4,4-difluoro-2-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N4O3/c12-11(13)7(19)6(3-18)20-10(11)17-2-1-5-8(14)15-4-16-9(5)17/h1-2,4,6-7,10,18-19H,3H2,(H2,14,15,16)/t6-,7-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTYZNDUFWPNCY-BRDIYROLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C2=NC=NC(=C21)N)C3C(C(C(O3)CO)O)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C2=NC=NC(=C21)N)[C@H]3C([C@@H]([C@H](O3)CO)O)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2R,3R,5R)-5-(4-Amino-7H-pyrrolo[2,3-D]pyrimidin-7-YL)-4,4-difluoro-2-(hydroxymethyl)tetrahydrofuran-3-OL is a pyrrolopyrimidine derivative that has garnered attention due to its potential biological activities, particularly as a kinase inhibitor. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and case studies demonstrating its efficacy.
Chemical Structure and Properties
The compound features a pyrrolopyrimidine core with specific functional groups that enhance its biological activity. The presence of difluoro and hydroxymethyl groups contributes to its interaction with biological targets. The molecular formula is .
Kinase Inhibition
Pyrrolopyrimidine derivatives are known for their ability to inhibit various kinases, which play critical roles in cellular signaling pathways. Studies have shown that compounds similar to the target molecule exhibit selective inhibition against kinases such as FLT3, JAKs, and others involved in cancer progression and inflammation .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of pyrrolopyrimidine derivatives. For instance, compounds in this class have been tested for their ability to inhibit COX enzymes, which are key players in the inflammatory response. In vitro studies indicated that certain derivatives could significantly reduce inflammation markers .
Antitumor Activity
The compound's structural analogs have been evaluated for their antitumor properties. A study demonstrated that specific pyrrolopyrimidine derivatives could reduce the prevalence of cancer cell populations at submicromolar concentrations . These findings suggest a promising avenue for developing targeted cancer therapies.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrrolopyrimidine derivatives. Modifications at various positions on the pyrrolopyrimidine scaffold have been systematically studied to identify correlations between structure and activity:
| Modification | Effect on Activity |
|---|---|
| Addition of difluoro | Enhanced kinase selectivity |
| Hydroxymethyl group | Improved solubility and bioavailability |
| Amino substitution | Increased binding affinity to target kinases |
Case Studies
- Inhibition of FLT3 Kinase : A specific derivative demonstrated significant inhibition of FLT3 kinase in vitro, leading to reduced cell proliferation in leukemia models. The study utilized a panel of kinase assays to confirm specificity .
- Anti-inflammatory Screening : In vivo tests using formalin-induced paw edema models showed that certain pyrrolopyrimidine derivatives significantly reduced inflammation compared to controls, indicating their potential as anti-inflammatory agents .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions including:
- N-alkylation : To introduce the hydroxymethyl group.
- Cross-coupling reactions : For attaching various substituents to enhance biological activity.
These synthetic routes have been optimized to improve yield and purity while allowing for structural diversification .
Scientific Research Applications
Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines exhibit cytotoxic effects against various cancer cell lines. The incorporation of difluoro and hydroxymethyl groups enhances the compound's bioactivity and selectivity towards cancerous cells .
Inhibition of Enzymatic Activity
Studies have shown that this compound acts as an inhibitor for specific kinases involved in cancer progression, such as JAK1. The selectivity and potency against JAK1 suggest that it could be developed into a therapeutic agent for diseases characterized by aberrant JAK signaling pathways .
Antiviral Properties
There is emerging evidence that compounds with similar structures can inhibit viral replication. The mechanism may involve interference with viral polymerases or other essential enzymes required for viral life cycles. This area is still under investigation but holds promise for treating viral infections .
Neuroprotective Effects
Preliminary studies suggest that the compound may have neuroprotective properties, potentially aiding in conditions like neurodegeneration. The mechanism could involve modulation of neuroinflammatory pathways or direct protection of neuronal cells from oxidative stress .
Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1. Structural Variations and Physicochemical Properties
The following table summarizes key analogs and their distinctions:
2.2. Key Findings
- Halogen Substitution: Iodo/Bromo analogs (e.g., ) exhibit higher molecular weights and steric hindrance, which may reduce membrane permeability but improve X-ray crystallography resolution . The 4,4-difluoro group in the target enhances metabolic stability compared to mono-fluoro or non-fluorinated analogs (e.g., ) .
- Diol vs. 3-ol: Diol-containing analogs (e.g., ) show altered hydrogen-bonding patterns, impacting enzyme interactions.
- Electronic Effects: The 5-cyano group in introduces electron-withdrawing effects, contrasting with the electron-donating 4-amino group in the target, which may influence base-pairing or receptor affinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
